(+)-(S)-(R)-BPPFA
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Overview
Description
(+)-(S)-®-BPPFA is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems. The compound’s full name is (S)-2-(4-benzylphenyl)-3-phenylpropanoic acid, and it is often used in research due to its specific chiral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-®-BPPFA typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (+)-(S)-®-BPPFA may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced chiral catalysts and automated systems ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(+)-(S)-®-BPPFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings in (+)-(S)-®-BPPFA can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, typically in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-(S)-®-BPPFA can yield benzyl ketones, while reduction can produce benzyl alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(+)-(S)-®-BPPFA has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral properties make it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: (+)-(S)-®-BPPFA is investigated for its potential therapeutic effects, particularly in the development of chiral drugs.
Industry: The compound is used in the production of chiral catalysts and as a precursor in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of (+)-(S)-®-BPPFA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are influenced by the compound’s binding.
Comparison with Similar Compounds
(+)-(S)-®-BPPFA can be compared with other chiral compounds such as:
®-2-(4-benzylphenyl)-3-phenylpropanoic acid: The enantiomer of (+)-(S)-®-BPPFA, which has different biological activities due to its opposite stereochemistry.
(S)-2-(4-methylphenyl)-3-phenylpropanoic acid: A similar compound with a methyl group instead of a benzyl group, which affects its reactivity and binding properties.
(S)-2-(4-chlorophenyl)-3-phenylpropanoic acid: A chlorinated analog that exhibits different chemical and biological properties due to the presence of the chlorine atom.
The uniqueness of (+)-(S)-®-BPPFA lies in its specific stereochemistry and the presence of the benzyl group, which contribute to its distinct reactivity and interaction with biological systems.
Properties
CAS No. |
119477-32-6 |
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Molecular Formula |
C₃₈H₃₇FeNP₂ |
Molecular Weight |
625.5 |
Synonyms |
R-(R*,S*)]-1-[1-(dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)-ferrocene; |
Origin of Product |
United States |
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